molecular formula C31H33N3O3 B286483 3-(Diphenylmethylene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione

3-(Diphenylmethylene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione

货号 B286483
分子量: 495.6 g/mol
InChI 键: FGEIPEJHLJEOQZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Diphenylmethylene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione, also known as DPP-4 inhibitor, is a class of drugs commonly used to treat type 2 diabetes. This compound works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down the hormone incretin. By inhibiting DPP-4, DPP-4 inhibitors increase the levels of incretin in the body, which in turn stimulates insulin secretion and lowers blood glucose levels.

作用机制

3-(Diphenylmethylene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione inhibitors work by inhibiting the enzyme 3-(Diphenylmethylene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione, which is responsible for breaking down the hormone incretin. Incretin stimulates insulin secretion and lowers blood glucose levels. By inhibiting 3-(Diphenylmethylene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione, 3-(Diphenylmethylene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione inhibitors increase the levels of incretin in the body, which in turn stimulates insulin secretion and lowers blood glucose levels.
Biochemical and Physiological Effects:
3-(Diphenylmethylene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione inhibitors have been shown to have a number of biochemical and physiological effects, including:
1. Lowering blood glucose levels
2. Stimulating insulin secretion
3. Reducing inflammation
4. Improving endothelial function
5. Reducing oxidative stress
6. Improving lipid metabolism

实验室实验的优点和局限性

One advantage of 3-(Diphenylmethylene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione inhibitors in lab experiments is their specificity for the 3-(Diphenylmethylene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione enzyme. This allows researchers to study the effects of inhibiting 3-(Diphenylmethylene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione without affecting other enzymes or pathways. However, one limitation of 3-(Diphenylmethylene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione inhibitors is their potential for off-target effects, which may complicate the interpretation of experimental results.

未来方向

1. Development of more potent and selective 3-(Diphenylmethylene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione inhibitors
2. Investigation of the long-term effects of 3-(Diphenylmethylene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione inhibitors on cardiovascular function
3. Investigation of the effects of 3-(Diphenylmethylene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione inhibitors on other metabolic pathways
4. Investigation of the potential use of 3-(Diphenylmethylene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione inhibitors in the treatment of other diseases, such as Alzheimer's disease and cancer.
5. Investigation of the effects of 3-(Diphenylmethylene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione inhibitors on gut microbiota.
Conclusion:
3-(Diphenylmethylene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione inhibitors are a promising class of drugs for the treatment of type 2 diabetes. These compounds work by inhibiting the enzyme 3-(Diphenylmethylene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione, which increases the levels of incretin in the body and stimulates insulin secretion. 3-(Diphenylmethylene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione inhibitors have a number of biochemical and physiological effects, including lowering blood glucose levels, reducing inflammation, and improving endothelial function. Further research is needed to fully understand the potential therapeutic applications of 3-(Diphenylmethylene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione inhibitors and their long-term effects.

合成方法

The synthesis of 3-(Diphenylmethylene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione inhibitors involves the reaction of a pyrrolidine-2,5-dione with a piperazine derivative. The reaction is typically carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP). The resulting product is then purified by column chromatography or recrystallization.

科学研究应用

3-(Diphenylmethylene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione inhibitors have been extensively studied for their potential therapeutic applications in the treatment of type 2 diabetes. In addition to their glucose-lowering effects, these compounds have been shown to have beneficial effects on cardiovascular function, inflammation, and oxidative stress.

属性

分子式

C31H33N3O3

分子量

495.6 g/mol

IUPAC 名称

3-benzhydrylidene-1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C31H33N3O3/c1-37-28-16-9-8-15-27(28)33-21-19-32(20-22-33)17-10-18-34-29(35)23-26(31(34)36)30(24-11-4-2-5-12-24)25-13-6-3-7-14-25/h2-9,11-16H,10,17-23H2,1H3

InChI 键

FGEIPEJHLJEOQZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCN3C(=O)CC(=C(C4=CC=CC=C4)C5=CC=CC=C5)C3=O

规范 SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCN3C(=O)CC(=C(C4=CC=CC=C4)C5=CC=CC=C5)C3=O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。